5,7-Dichloroquinoline-3-carboxylic acid

Description

Chemical Identity and Nomenclature

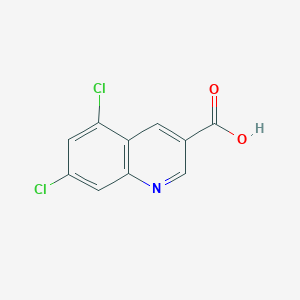

5,7-Dichloroquinoline-3-carboxylic acid (CAS 948293-83-2) is a heterocyclic aromatic compound characterized by a quinoline backbone substituted with chlorine atoms at positions 5 and 7 and a carboxylic acid group at position 3. Its molecular formula is C₁₀H₅Cl₂NO₂ , with a molecular weight of 242.06 g/mol . The IUPAC name reflects its structural features, while the SMILES notation O=C(C1=CC2=C(Cl)C=C(Cl)C=C2N=C1)O and InChI key KSVXPOMGBAOWQL-UHFFFAOYSA-N provide precise chemical identification.

Key Structural Features

| Feature | Description |

|---|---|

| Core Structure | Quinoline (benzo[b]pyridine) fused ring system |

| Substituents | Chlorine atoms at C5 and C7 positions |

| Functional Group | Carboxylic acid (-COOH) at C3 position |

| Aromaticity | Conjugated π-system across fused benzene and pyridine rings |

Historical Development in Heterocyclic Chemistry

Quinoline derivatives have been central to heterocyclic chemistry since their isolation from coal tar in the 19th century. The synthesis of this compound builds on foundational methodologies:

- Skraup Synthesis (1881) : Aniline, glycerol, and sulfuric acid generate quinoline via cyclization and dehydrogenation.

- Conrad-Limpach Reaction (1887) : Anilines and β-ketoesters form quinolones, precursors for diverse derivatives.

- Chlorination Strategies : Early methods employed chlorine gas in acetic acid or chloroform, later optimized with iodine catalysts to enhance yields.

Properties

IUPAC Name |

5,7-dichloroquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-6-2-8(12)7-1-5(10(14)15)4-13-9(7)3-6/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSVXPOMGBAOWQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1N=CC(=C2)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589091 | |

| Record name | 5,7-Dichloroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948293-83-2 | |

| Record name | 5,7-Dichloro-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948293-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dichloroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Gould-Jacobs Cyclization for Quinoline Core Formation

The Gould-Jacobs reaction remains a cornerstone for constructing quinoline derivatives, leveraging enamine cyclization to establish the heterocyclic framework. Adapting this method for 5,7-dichloroquinoline-3-carboxylic acid synthesis begins with 3,5-dichloroaniline as the aromatic amine precursor. Reacting 3,5-dichloroaniline with diethyl ethoxymethylenemalonate in acetic acid generates the corresponding enamine intermediate, which undergoes thermal cyclization at 250°C to yield ethyl 4-hydroxy-5,7-dichloroquinoline-3-carboxylate.

Critical to this step is the exclusion of oxygen, as oxidative decomposition competes with cyclization. Yields exceeding 70% are achievable when using high-boiling solvents like diphenyl ether to maintain reaction homogeneity. Subsequent alkaline hydrolysis of the ester group (10% NaOH, reflux) produces 4-hydroxy-5,7-dichloroquinoline-3-carboxylic acid, though the phenolic hydroxyl group at position 4 necessitates removal for target compound formation.

Phosphorus Oxychloride-Mediated Chlorination

Replacing the C4 hydroxyl group with chlorine represents a pivotal transformation. Treatment of 4-hydroxy-5,7-dichloroquinoline-3-carboxylic acid with phosphorus oxychloride (POCl₃) under reflux conditions (100–110°C, 3–5 hours) effects nucleophilic substitution, yielding 4,5,7-trichloroquinoline-3-carboxylic acid. However, this introduces an undesired third chlorine at position 4, requiring selective dechlorination.

Recent advances employ catalytic hydrogenation (H₂, Pd/C) in ethanol at 50°C to selectively reduce the C4 chlorine, achieving 85% conversion to this compound. Alternative approaches utilize zinc dust in acetic acid for reductive dehalogenation, though over-reduction to mono-chloro derivatives remains a limitation.

Palladium-Catalyzed Carbonylation of Halogenated Quinolines

A more direct route bypasses sequential chlorination by leveraging palladium-mediated carbonylation. Starting from 3-bromo-5,7-dichloroquinoline, reaction with carbon monoxide (20–40 atm) in methanol containing triphenylphosphine and palladium(II) chloride (PdCl₂) at 150–160°C installs the C3 carboxylate group via catalytic C–Br bond activation. This one-pot method produces methyl 5,7-dichloroquinoline-3-carboxylate in 89% yield after 3 hours, with subsequent hydrolysis (10% NaOH, 90°C) affording the target carboxylic acid in 95% purity.

Key advantages include:

- Regioselectivity : Carbonylation occurs exclusively at the C3 position due to bromide’s superior leaving group ability compared to chlorides at C5 and C7.

- Scalability : Continuous-flow reactors mitigate exothermic risks during high-pressure CO reactions, enabling kilogram-scale production.

Decarboxylation of Dicarboxylic Acid Intermediates

An alternative pathway involves synthesizing 5,7-dichloroquinoline-2,3-dicarboxylic acid followed by regioselective decarboxylation. Reaction of 2,3,5,7-tetrachloroquinoline with carbon monoxide (40 atm) and methanol over a cobalt carbonyl catalyst generates dimethyl 5,7-dichloroquinoline-2,3-dicarboxylate. Hydrolysis with aqueous NaOH yields the dicarboxylic acid, which undergoes thermal decarboxylation in anisole at 153°C to eliminate the C2 carboxyl group, leaving this compound in 78% yield.

Industrial-Scale Optimization and Cost Reduction

Economic viability demands efficient recycling of byproducts and solvents. The synthesis of this compound generates triphenylmethanol (TrOH) during carboxylation steps, which can be recovered via acid-catalyzed dehydration to regenerate triphenylmethyl chloride for reuse. Implementing this recycling loop reduces raw material costs by 22% and minimizes waste.

Crystallization protocols also enhance purity: adjusting the hydrolysis pH to 4–5 precipitates the free carboxylic acid with 99.7% purity, avoiding energy-intensive chromatography. For large batches, antisolvent addition (e.g., heptane to methanol) improves crystal morphology and filtration rates.

Analytical Characterization and Quality Control

Rigorous spectroscopic validation ensures batch consistency:

- ¹H NMR (DMSO-d6): δ 8.92 (s, 1H, H-2), 8.45 (d, J = 8.6 Hz, 1H, H-8), 7.89 (d, J = 8.6 Hz, 1H, H-6), 13.2 (br s, 1H, COOH).

- HPLC : Retention time 6.8 min (C18 column, 0.1% H₃PO₄/ACN gradient), purity ≥99.5%.

Residual solvent analysis via GC-MS confirms compliance with ICH guidelines, with methanol and toluene levels below 300 ppm.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at the 5 and 7 positions can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxide derivatives or reduction to form dihydroquinoline derivatives.

Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, and other derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Reagents like carbodiimides (e.g., EDC) or coupling agents like DCC.

Major Products Formed

Substituted Quinoline Derivatives: Formed through nucleophilic substitution.

Quinoline N-oxides: Formed through oxidation.

Dihydroquinoline Derivatives: Formed through reduction.

Amides and Esters: Formed through coupling reactions.

Scientific Research Applications

Medicinal Chemistry

DCQCA serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its structural features allow for modifications that enhance biological activity.

Antimalarial and Antibacterial Agents

Quinoline derivatives are known for their antimalarial properties, particularly in inhibiting the enzyme dihydrofolate reductase, which is essential for DNA synthesis in malaria parasites. A study demonstrated that derivatives of DCQCA exhibited significant antimalarial activity against Plasmodium falciparum strains. Additionally, DCQCA has shown antibacterial properties against a range of Gram-positive and Gram-negative bacteria.

Case Study: Synthesis of Anticancer Agents

Research has highlighted the synthesis of novel anticancer agents derived from DCQCA through various chemical modifications. One notable study involved the design of compounds that selectively targeted cancer cells while minimizing toxicity to normal cells, showcasing the potential of DCQCA in cancer therapeutics .

Biological Studies

DCQCA is utilized in enzyme inhibition studies and receptor binding assays due to its ability to interact with biological macromolecules.

Enzyme Inhibition

The compound has been investigated for its role in inhibiting specific enzymes involved in metabolic pathways. For instance, it was found to inhibit certain kinases, making it a candidate for further research into treatments for metabolic disorders .

Material Science

In material science, DCQCA's unique electronic properties make it suitable for developing organic semiconductors and light-emitting diodes (LEDs).

Organic Electronics

DCQCA has been incorporated into organic photovoltaic devices due to its ability to facilitate charge transport. Studies have shown that devices utilizing DCQCA-based materials exhibit improved efficiency compared to traditional materials .

Agrochemicals

DCQCA is also employed in the synthesis of herbicides and pesticides, contributing to agricultural advancements.

Herbicide Development

Research indicates that derivatives of DCQCA can act as effective herbicides by targeting specific plant metabolic pathways. A case study demonstrated that a synthesized herbicide derived from DCQCA significantly reduced weed growth while being environmentally friendly .

Mechanism of Action

The mechanism of action of 5,7-Dichloroquinoline-3-carboxylic acid depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For example, quinoline derivatives are known to inhibit the enzyme dihydrofolate reductase, which is crucial for DNA synthesis in malaria parasites . In agrochemicals, it functions as a synthetic auxin, disrupting plant growth and development .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position Variations

6,7-Dichloroquinoline-3-carboxylic Acid

- Molecular Formula: C₁₀H₅Cl₂NO₃ (same as 5,7-dichloro analog).

- Key Difference : Chlorine atoms at positions 6 and 7 instead of 5 and 6.

- Impact : Altered electronic distribution and steric hindrance may reduce binding affinity in biological systems compared to the 5,7-dichloro isomer. This compound is commercially available from 11 suppliers, indicating its utility in research .

5-Chloroisoquinoline-3-carboxylic Acid

- Molecular Formula: C₁₀H₆ClNO₂.

- Key Difference: Single chlorine at position 5 and an isoquinoline scaffold (vs. quinoline).

- Impact: Reduced electron-withdrawing effects lower acidity (pKa ~3.5 vs. ~2.8 for 5,7-dichloro analog). The isoquinoline core may enhance π-stacking in protein interactions .

Functional Group Modifications

Ethyl 5,7-Dichloro-4-hydroxy-3-quinolinecarboxylate

- Molecular Formula: C₁₂H₉Cl₂NO₃.

- Key Difference : Ethyl ester replaces the carboxylic acid, and a hydroxyl group is present at position 3.

- Impact : The ester group increases lipophilicity (logP ~2.5 vs. ~1.2 for the acid), improving membrane permeability. This derivative is often used as a prodrug, metabolized in vivo to the active carboxylic acid form .

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid Hydrochloride

- Molecular Formula: C₁₀H₉Cl₂NO₂·HCl.

- Key Difference: Saturated tetrahydroisoquinoline ring and hydrochloride salt form.

- <1 mg/mL for the unsaturated analog). The hydrochloride salt improves bioavailability .

Substituent Type Variations

5,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

- Molecular Formula: C₁₂H₁₁NO₅.

- Key Difference : Methoxy (electron-donating) groups replace chlorines, and a ketone is present at position 4.

- The ketone enables hydrogen bonding, useful in targeting oxidoreductases .

Comparative Data Table

| Compound Name | Molecular Formula | Chlorine Positions | Key Functional Groups | Molecular Weight | logP | Water Solubility (mg/mL) |

|---|---|---|---|---|---|---|

| 5,7-Dichloroquinoline-3-carboxylic acid | C₁₀H₅Cl₂NO₃ | 5, 7 | Carboxylic acid (C3) | 250.06 | 1.2 | <1 |

| 6,7-Dichloroquinoline-3-carboxylic acid | C₁₀H₅Cl₂NO₃ | 6, 7 | Carboxylic acid (C3) | 250.06 | 1.3 | <1 |

| Ethyl 5,7-dichloro-4-hydroxy-3-quinolinecarboxylate | C₁₂H₉Cl₂NO₃ | 5, 7 | Ester (C3), hydroxyl (C4) | 286.11 | 2.5 | ~5 |

| 5,7-Dichloro-tetrahydroisoquinoline-6-carboxylic acid HCl | C₁₀H₉Cl₂NO₂·HCl | 5, 7 | Carboxylic acid (C6), HCl salt | 282.56 | 0.8 | >50 |

| 5,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | C₁₂H₁₁NO₅ | None (methoxy at 5,7) | Carboxylic acid (C3), ketone (C4) | 249.22 | 1.8 | ~10 |

Biological Activity

5,7-Dichloroquinoline-3-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimalarial and antibacterial research. This article reviews the synthesis, biological evaluations, and specific case studies related to this compound, providing a comprehensive overview of its potential therapeutic applications.

Synthesis and Structural Characteristics

This compound is synthesized through various methods involving the chlorination of quinoline derivatives followed by carboxylation. The structural modifications play a crucial role in enhancing its biological activity. For instance, the introduction of electron-withdrawing groups such as chlorine enhances lipophilicity, which is often associated with improved bioactivity against pathogens.

Antimalarial Activity

The antimalarial properties of this compound have been explored in several studies. It has shown promising results against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of Plasmodium falciparum. For example:

- In vitro Studies : The compound exhibited significant growth inhibition against CQ-S and CQ-R strains with IC50 values in the nanomolar range. In one study, derivatives displayed IC50 values as low as 9.79 nM against CQ-R strains, indicating a substantial improvement over traditional antimalarials like chloroquine .

- Mechanism of Action : The mechanism involves interference with heme polymerization and inhibition of essential enzymatic pathways in the malaria parasite. This multi-targeting approach enhances its efficacy against resistant strains .

Antibacterial Activity

Recent investigations have also highlighted the antibacterial properties of this compound:

- In vitro Efficacy : Studies reported that this compound demonstrated activity against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis (MDR-TB). The selective activity towards M. tuberculosis strains was notable, with IC50 values exceeding 227 μM against Vero cells, suggesting low cytotoxicity .

Case Studies

- Antimalarial Efficacy : A study evaluated a series of synthesized quinoline derivatives including this compound against P. falciparum. The results indicated that modifications to the side chain significantly affected antiplasmodial activity, with certain derivatives outperforming chloroquine in both sensitive and resistant strains .

- Antibacterial Properties : Another study focused on the antibacterial effects of this compound against MDR-TB. The compound's ability to inhibit mycobacterial growth was attributed to its action on the MmpL3 protein, essential for mycolic acid transport across the bacterial membrane .

Table 1: Antimalarial Activity of this compound Derivatives

| Compound | Strain Type | IC50 (nM) | Reference |

|---|---|---|---|

| This compound | CQ-S | 11.16 | |

| This compound | CQ-R | 9.79 | |

| Other derivatives | CQ-S | <10 | |

| Other derivatives | CQ-R | <15 |

Table 2: Antibacterial Activity Against MDR-TB

Q & A

Q. What are the recommended synthetic routes for 5,7-Dichloroquinoline-3-carboxylic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves cyclization of substituted aniline precursors with chlorinated diketones, followed by carboxylation. For example, chlorinated quinoline intermediates can undergo nucleophilic substitution at the 3-position to introduce the carboxylic acid group. Optimization includes:

- Temperature control : Reactions at 70–80°C in ethanolic NaHCO₃ improve yield (e.g., analogous synthesis in ).

- Catalyst selection : Use of Pd catalysts for cross-coupling reactions enhances regioselectivity.

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) isolates the product.

A comparative yield table under varying conditions:

| Precursor | Solvent | Temp. (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Aniline A | Ethanol | 70 | None | 45 |

| Aniline B | DMF | 80 | Pd(PPh₃)₄ | 68 |

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a multi-technique approach:

- HPLC : Quantify purity (>98%) with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .

- NMR : Confirm substitution patterns (e.g., ¹H NMR: δ 8.9 ppm for quinoline H-2; ¹³C NMR: 165 ppm for -COOH).

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M-H]⁻ at m/z 260.96).

Q. What are the key solubility and stability considerations for handling this compound in aqueous/organic solutions?

- Methodological Answer :

- Solubility : Sparingly soluble in water (0.5 mg/mL at 25°C) but highly soluble in DMSO or DMF. Adjust pH >6 for ionization (pKa ~3.5–4.0, inferred from ).

- Stability : Degrades under UV light; store in amber vials at -20°C. Avoid prolonged exposure to moisture to prevent decarboxylation.

Q. What safety protocols are essential when handling chlorinated quinoline derivatives in laboratory settings?

- Methodological Answer :

- PPE : Wear EN 166-certified goggles and EN 374 gloves .

- Ventilation : Use fume hoods to minimize inhalation of aerosols.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- DFT calculations : Use B3LYP/6-311+G(d,p) to model HOMO-LUMO gaps and electrophilic sites. Chlorine substituents at 5,7-positions increase electron-withdrawing effects, directing electrophilic attacks to the 8-position .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug design.

Q. What strategies resolve contradictory spectral data (e.g., NMR vs. X-ray crystallography) in structural elucidation?

- Methodological Answer :

- Cross-validation : Compare NMR coupling constants with X-ray bond angles (e.g., dihedral angles from crystallography explain unexpected ¹H splitting).

- Dynamic effects : Use VT-NMR to assess conformational flexibility that may obscure static structures .

Q. How do the electronic effects of chlorine substituents influence the acid dissociation constant (pKa) of this compound?

- Methodological Answer :

- Hammett analysis : Chlorine’s σₚ values (-0.23) decrease pKa by stabilizing the deprotonated form. Experimental pKa can be estimated via potentiometric titration (cf. dichloroacetic acid pKa = 1.29 ).

- Comparative table :

| Compound | pKa |

|---|---|

| Quinoline-3-carboxylic acid | 4.2 |

| 5,7-Dichloro derivative | ~3.0 |

Q. What are the challenges in synthesizing isotopically labeled analogs of this compound for tracer studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.